N-({2-[methyl(propan-2-yl)amino]phenyl}methyl)but-2-ynamide
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Overview
Description
N-({2-[methyl(propan-2-yl)amino]phenyl}methyl)but-2-ynamide is an organic compound that belongs to the class of amides This compound features a complex structure with a phenyl group, an amide linkage, and an alkyne functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({2-[methyl(propan-2-yl)amino]phenyl}methyl)but-2-ynamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Amine Intermediate: The initial step involves the reaction of 2-bromo-N-(methyl(propan-2-yl)amino)benzylamine with an appropriate base to form the amine intermediate.
Coupling with Alkyne: The amine intermediate is then coupled with but-2-ynoic acid or its derivatives under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-({2-[methyl(propan-2-yl)amino]phenyl}methyl)but-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-({2-[methyl(propan-2-yl)amino]phenyl}methyl)but-2-ynamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-({2-[methyl(propan-2-yl)amino]phenyl}methyl)but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a phenyl group and a ketone functional group.
Aminomethyl propanol: An alkanolamine with a similar amine functional group.
N-Methyl-1-phenyl-N-(1-phenyl-2-propanyl)-2-propanamine: A compound with a similar amine and phenyl structure.
Uniqueness
N-({2-[methyl(propan-2-yl)amino]phenyl}methyl)but-2-ynamide is unique due to its combination of an amide linkage, an alkyne functional group, and a phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
N-[[2-[methyl(propan-2-yl)amino]phenyl]methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-5-8-15(18)16-11-13-9-6-7-10-14(13)17(4)12(2)3/h6-7,9-10,12H,11H2,1-4H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQNWNHYALLZDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CC=CC=C1N(C)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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